Ethyl-thiazol-2-ylmethyl-amine
Overview
Description
Ethyl-thiazol-2-ylmethyl-amine, also known as ETYA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the thiazole family and has a unique chemical structure that allows it to interact with various biological systems. In
Scientific Research Applications
Ethyl-thiazol-2-ylmethyl-amine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of Ethyl-thiazol-2-ylmethyl-amine is in the field of cancer research. Ethyl-thiazol-2-ylmethyl-amine has been shown to have anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of Ethyl-thiazol-2-ylmethyl-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl-thiazol-2-ylmethyl-amine has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
Ethyl-thiazol-2-ylmethyl-amine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, Ethyl-thiazol-2-ylmethyl-amine has been shown to have anti-inflammatory effects and can reduce oxidative stress. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been shown to improve glucose and lipid metabolism, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Advantages And Limitations For Lab Experiments
Ethyl-thiazol-2-ylmethyl-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, Ethyl-thiazol-2-ylmethyl-amine has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to using Ethyl-thiazol-2-ylmethyl-amine in lab experiments. One limitation is the potential for toxicity at high concentrations, which can limit its use in certain experiments. Additionally, Ethyl-thiazol-2-ylmethyl-amine can be expensive to synthesize, which can limit its availability for research.
Future Directions
There are several future directions for research on Ethyl-thiazol-2-ylmethyl-amine. One area of research is the development of new synthetic methods for Ethyl-thiazol-2-ylmethyl-amine that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of Ethyl-thiazol-2-ylmethyl-amine and its potential use in treating various diseases. Finally, there is a need for more research on the toxicity of Ethyl-thiazol-2-ylmethyl-amine and its potential side effects, which will be important for determining its safety for use in human clinical trials.
Conclusion:
In conclusion, Ethyl-thiazol-2-ylmethyl-amine is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its unique chemical structure and properties make it a promising candidate for the treatment of cancer and neurological disorders. While there are some limitations to using Ethyl-thiazol-2-ylmethyl-amine in lab experiments, its advantages and potential applications make it an important area of research for the future.
properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZJAGGKGHNBQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-thiazol-2-ylmethyl-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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